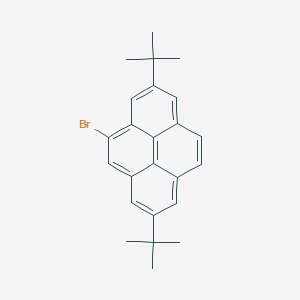

4-Bromo-2,7-DI-tert-butylpyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,7-ditert-butylpyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Br/c1-23(2,3)17-9-14-7-8-15-10-18(24(4,5)6)13-19-20(25)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUKXXMOPHRTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568387 | |

| Record name | 4-Bromo-2,7-di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137059-78-0 | |

| Record name | 4-Bromo-2,7-di-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,7 Di Tert Butylpyrene and Precursor Compounds

Synthesis of 2,7-Di-tert-butylpyrene (B1295820) Precursor

The initial step in the synthesis of 4-bromo-2,7-di-tert-butylpyrene is the production of 2,7-di-tert-butylpyrene. This is typically achieved through the Friedel-Crafts alkylation of pyrene (B120774), a method that allows for the regioselective introduction of tert-butyl groups onto the pyrene core.

Friedel-Crafts Alkylation of Pyrene for Regioselective tert-Butylation

The Friedel-Crafts alkylation of pyrene with a tert-butylating agent, such as tert-butyl bromide, is a common method for synthesizing 2,7-di-tert-butylpyrene. nih.govacs.org The regioselectivity of this reaction, which favors the 2 and 7 positions of the pyrene, is a critical aspect of this synthesis. nih.govworktribe.com The use of a Lewis acid catalyst is essential for this reaction to proceed.

The tert-butyl groups at the 2 and 7 positions serve a dual purpose: they enhance the solubility of the pyrene core and direct subsequent electrophilic substitution reactions, such as bromination, to specific positions on the aromatic ring. worktribe.com

Optimization of Reaction Conditions for High-Yield Production

Achieving a high yield of 2,7-di-tert-butylpyrene requires careful optimization of the reaction conditions. One reported synthesis involves the use of Nafion-H as a catalyst, which has been shown to be effective in promoting the tert-butylation of pyrene at the 2,7-positions. worktribe.com Another procedure describes the synthesis of 2,7-di-tert-butylpyrene from pyrene in a 92% yield after purification by recrystallization from ethanol. rsc.org The choice of solvent and temperature also plays a significant role in maximizing the yield and purity of the product.

| Catalyst | Solvent | Temperature | Yield | Reference |

| Nafion-H | Not Specified | Not Specified | Not Specified | worktribe.com |

| Not Specified | Ethanol (for recrystallization) | Not Specified | 92% | rsc.org |

Direct Bromination of 2,7-Di-tert-butylpyrene to Yield 4-Bromo-2,7-DI-tert-butylpyrene

Once the 2,7-di-tert-butylpyrene precursor has been synthesized and purified, the next step is its direct bromination to introduce a bromine atom at the 4-position.

Investigation of Brominating Agents and Catalysts (e.g., Bromine/Iron Powder)

The bromination of 2,7-di-tert-butylpyrene can be achieved using various brominating agents. Molecular bromine (Br₂) is a commonly used reagent for this purpose. nih.govrsc.org The reaction is often carried out in the presence of a catalyst, such as iron powder, which acts as a Lewis acid to facilitate the electrophilic aromatic substitution. worktribe.com The use of iron powder has been shown to play a crucial role in directing the bromination to the K-region (positions 4, 5, 9, and 10) of the pyrene core. worktribe.com Other brominating agents like N-bromosuccinimide (NBS) are also employed in the bromination of aromatic compounds. nih.govcommonorganicchemistry.com

Control of Molar Equivalents for Monobromination Selectivity

To achieve selective monobromination at the 1-position (which is equivalent to the 4-position in this disubstituted pyrene), it is crucial to control the stoichiometry of the reactants. The use of approximately 1.1 molar equivalents of bromine relative to 2,7-di-tert-butylpyrene has been reported to yield 1-bromo-2,7-di-tert-butylpyrene in high yield. nih.govrsc.org Using a larger excess of the brominating agent can lead to the formation of di- or polybrominated products. For instance, reacting 2,7-di-tert-butylpyrene with 2.2 molar equivalents of bromine results in a mixture of dibrominated isomers. rsc.org

| Molar Equivalents of Bromine | Product(s) | Yield | Reference |

| 1.1 | 1-Bromo-2,7-di-tert-butylpyrene | 85% | rsc.org |

| 2.2 | Mixture of 1,6- and 1,8-dibromo-2,7-di-tert-butylpyrene | 73% | rsc.org |

Exploration of Solvent Systems and Temperature Effects on Reaction Outcome

The choice of solvent and the reaction temperature are critical parameters that influence the outcome of the bromination reaction. Carbon tetrachloride (CCl₄) is a commonly used solvent for the bromination of 2,7-di-tert-butylpyrene. nih.govrsc.org The reaction is often initiated at a low temperature, such as 0°C, and then allowed to proceed at room temperature. nih.gov Dichloromethane (CH₂Cl₂) is another solvent that has been shown to be effective for bromination reactions, often yielding favorable results. nih.gov The reaction temperature can significantly impact the yield and selectivity, with lower temperatures sometimes leading to promising outcomes. nih.gov For instance, one procedure involves adding a solution of bromine in carbon tetrachloride to a solution of 2,7-di-tert-butylpyrene in the same solvent at 0°C, followed by stirring at room temperature for one hour. nih.gov

| Solvent | Temperature | Observations | Reference |

| Carbon Tetrachloride (CCl₄) | 0°C to Room Temperature | High yield of monobrominated product | nih.gov |

| Dichloromethane (CH₂Cl₂) | Room Temperature | Favorable results in various brominations | nih.gov |

| Not Specified | Lower Temperatures (e.g., -40°C) | Promising results in some bromination reactions | nih.gov |

Multi-step Synthetic Routes to Regioselectively Substituted Pyrenes

The direct functionalization of the pyrene core often leads to a mixture of isomers due to the similar reactivity of multiple positions. To overcome this challenge, multi-step synthetic strategies are employed to achieve high regioselectivity. These methods often involve the use of protecting groups and a sequence of reactions to introduce different functionalities at specific positions of the pyrene skeleton.

Strategies for Introducing tert-Butyl Groups as Positional Protecting Groups

The introduction of bulky tert-butyl groups at specific positions of the pyrene core is a key strategy to direct subsequent functionalization to other, less sterically hindered sites. Friedel–Crafts alkylation of pyrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) typically yields 2,7-di-tert-butylpyrene. nih.gov These tert-butyl groups serve as effective positional protecting groups, influencing the regioselectivity of subsequent electrophilic substitution reactions.

The bromination of 2,7-di-tert-butylpyrene demonstrates the directing effect of the tert-butyl groups. Standard bromination of 2,7-di-tert-butylpyrene with bromine in carbon tetrachloride preferentially occurs at the 1- and 1,6-/1,8-positions. rsc.orgresearchgate.net However, to achieve bromination at the K-region (positions 4, 5, 9, and 10), an acid-catalyzed rearrangement of the bromine atoms is necessary. When the bromination of 2,7-di-tert-butylpyrene is carried out with an excess of bromine in the presence of iron powder, 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene is obtained in high yield. rsc.org This suggests that the initial bromination likely occurs at the more reactive 1,3,6,8-positions, followed by an acid-catalyzed migration to the thermodynamically more stable K-region.

While the direct, regioselective synthesis of 4-bromo-2,7-di-tert-butylpyrene is not straightforward, a potential pathway involves the acid-catalyzed rearrangement of 1-bromo-2,7-di-tert-butylpyrene. It has been noted that the bromine atom in 1-bromopyrene (B33193) can migrate to the 4-position in the presence of AlCl₃. beilstein-journals.org This indicates a plausible, albeit challenging, route to the target compound.

Another important synthetic precursor is 2,7-di-tert-butylpyrene-4-carbaldehyde, which can be synthesized via a TiCl₄-catalyzed formylation of 2,7-di-tert-butylpyrene with dichloromethyl methyl ether. worktribe.com This aldehyde can then serve as a handle for further functionalization.

| Entry | Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

| 1 | 2,7-Di-tert-butylpyrene | Br₂, CCl₄, 0 °C to r.t., 1 h | 1-Bromo-2,7-di-tert-butylpyrene | 75 | nih.gov |

| 2 | 2,7-Di-tert-butylpyrene | 6.0 equiv. Br₂, Fe powder | 4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene | 90 | rsc.org |

| 3 | 2,7-Di-tert-butylpyrene | Cl₂CHOCH₃, TiCl₄, CH₂Cl₂ | 2,7-Di-tert-butylpyrene-4-carbaldehyde | 84 | worktribe.com |

Sequential Functionalization Approaches for Complex Architectures

The bromo- and other halo-substituted pyrenes are versatile building blocks for the construction of more complex, functional pyrene-based materials through various cross-coupling reactions. The differential reactivity of various halogen substituents or the sequential introduction of different functionalities allows for the programmed synthesis of complex architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the functionalization of bromopyrenes. For instance, 1-bromopyrene can undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst to introduce alkynyl moieties. uky.edu Similarly, Suzuki-Miyaura coupling of bromopyrenes with boronic acids or their esters allows for the introduction of aryl or heteroaryl groups.

A sequential functionalization strategy can be envisioned starting from a di- or poly-halogenated pyrene derivative. For example, a dibrominated pyrene can be selectively mono-functionalized under carefully controlled conditions, leaving the second bromo group available for a subsequent, different cross-coupling reaction. This orthogonal approach enables the synthesis of unsymmetrically substituted pyrenes.

An example of a stepwise approach to complex pyrene derivatives starts with the formylation of 2,7-di-tert-butylpyrene to yield 2,7-di-tert-butylpyrene-4-carbaldehyde. worktribe.com This aldehyde can be converted to an ethynyl (B1212043) group through a Wittig reaction followed by bromination and dehydrobromination. worktribe.com This ethynyl-substituted pyrene can then undergo further functionalization, demonstrating a sequential approach to building complex architectures.

| Entry | Starting Material | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Reference(s) |

| 1 | 1-Bromopyrene | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 1-(Phenylethynyl)pyrene | - | uky.edu |

| 2 | 1-Bromopyrene | Aryl boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 1-Arylpyrene | 63-66 | uky.edu |

| 3 | 2,7-Dibromo-pyrene | 4-Tolylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2,7-Di(4-tolyl)pyrene | - | nih.gov |

| 4 | 7-tert-Butyl-1,3-dimethylpyrene-5-carbaldehyde | 4-Methoxyphenylmethyl-phosphonium ylide | Wittig | - | (E/Z)-7-tert-Butyl-1,3-dimethyl-5-(4-methoxystyryl)pyrene | - | worktribe.com |

| 5 | (E/Z)-7-tert-Butyl-1,3-dimethyl-5-(4-methoxystyryl)pyrene | Br₂ then base | Bromination/ Dehydro-bromination | - | 7-tert-Butyl-1,3-dimethyl-5-(4-methoxyphenylethynyl)pyrene | - | worktribe.com |

Advanced Derivatization and Post Synthetic Functionalization Strategies Employing 4 Bromo 2,7 Di Tert Butylpyrene

Cross-Coupling Reactions Utilizing the Bromo Moiety

The carbon-bromine bond at the 4-position is a prime site for the formation of new carbon-carbon bonds, enabling the extension of the pyrene (B120774) π-system. This is most effectively achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling for Aryl-Functionalized Pyrenes

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org In the context of 4-bromo-2,7-di-tert-butylpyrene, this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents at the C4-position. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

While specific studies commencing with 4-bromo-2,7-di-tert-butylpyrene are not prevalent, the methodology is well-established for various bromopyrene isomers and other aryl bromides. researchgate.netbeilstein-journals.org These established protocols are directly applicable. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for the specific coupling partners. For instance, the coupling of bromopyridines with arylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄ under basic conditions. mdpi.com The steric hindrance from the adjacent tert-butyl group on the pyrene core may influence reaction kinetics, potentially requiring more robust catalyst systems or tailored reaction conditions.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-2,7-di-tert-butylpyrene | Electrophile |

| Boron Reagent | Arylboronic acid or ester | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boron reagent |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants |

This table presents generalized conditions based on established Suzuki-Miyaura reactions. mdpi.comnih.gov

Stille Coupling for Thiophene-Modified Pyrene Derivatives

The Stille coupling reaction provides another effective route for C-C bond formation by coupling the bromo-pyrene with an organotin compound, typically in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This method is particularly useful for introducing unsaturated moieties like thiophene (B33073) rings, which are common components in organic electronic materials. The reaction is valued for its tolerance of a wide range of functional groups. thermofisher.com

The mechanism involves the oxidative addition of the 4-bromo-2,7-di-tert-butylpyrene to a Pd(0) complex, followed by transmetalation with the organostannane (e.g., a thienylstannane) and subsequent reductive elimination to yield the thiophene-functionalized pyrene. wikipedia.orglibretexts.org The choice of palladium precursor and ligands is critical for efficient catalysis. organic-chemistry.org While the toxicity of organotin reagents is a drawback, the Stille reaction remains a key tool for creating complex conjugated systems that are otherwise difficult to synthesize. organic-chemistry.orgmsu.edu

Table 2: Key Components for Stille Coupling of 4-Bromo-2,7-di-tert-butylpyrene

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromo-2,7-di-tert-butylpyrene | Electrophilic partner |

| Organostannane | 2-(Tributylstannyl)thiophene | Thiophene source |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the coupling |

| Ligand | PPh₃, AsPh₃ | Modulates catalyst activity |

| Solvent | Toluene, DMF, THF | Reaction medium |

This table outlines typical components for Stille coupling reactions. wikipedia.orgthermofisher.comlibretexts.org

Other Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions can leverage the bromo group of 4-bromo-2,7-di-tert-butylpyrene to introduce further conjugation. The Sonogashira coupling , for example, is the method of choice for installing terminal alkyne groups. wikipedia.orgorganic-chemistry.org This reaction, which uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, would yield 4-alkynyl-2,7-di-tert-butylpyrene derivatives. wikipedia.orglibretexts.org These alkynyl-pyrenes are valuable intermediates themselves, often used in "click" chemistry or as precursors for larger, rigid aromatic structures.

The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituted pyrene a suitable substrate. wikipedia.org The reaction conditions are typically mild, which is advantageous for complex molecules. organic-chemistry.org

Nucleophilic Substitution and Other Transformation Pathways

In addition to forming new carbon-carbon bonds, the bromo-pyrene can be a precursor to other important functional derivatives through substitution or by transformations involving the pyrene core itself.

Reactions Leading to Amino-Substituted Pyrene Derivatives

The introduction of amino groups onto the pyrene core is crucial for developing optoelectronic materials with charge-transfer characteristics. The Buchwald-Hartwig amination is the premier method for this transformation. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org

Applying this reaction to 4-bromo-2,7-di-tert-butylpyrene would involve coupling it with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.orgchemspider.comresearchgate.net This would produce 4-amino-2,7-di-tert-butylpyrene derivatives, which can act as potent electron donors in functional dyes and materials.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-2,7-di-tert-butylpyrene | Substrate |

| Amine | Primary or Secondary Amine | Nitrogen source |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | BINAP, XPhos, RuPhos | Essential for catalytic activity |

| Base | NaOtBu, K₃PO₄, LiHMDS | Activates the amine and facilitates catalyst turnover |

| Solvent | Toluene, Dioxane | Reaction medium |

This table summarizes typical conditions for the Buchwald-Hartwig amination reaction. organic-chemistry.orgchemspider.comresearchgate.net

Synthesis of Pyrene-based Quinones as Building Blocks

Pyrene-quinones are highly valuable intermediates, serving as electrophilic building blocks for the synthesis of larger, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). While this transformation does not directly involve the bromo group, the parent 2,7-di-tert-butylpyrene (B1295820) scaffold is the key starting material. rsc.orgrsc.orgarizona.edu 4-Bromo-2,7-di-tert-butylpyrene could be converted to 2,7-di-tert-butylpyrene via debromination as a preliminary step if needed.

The oxidation of 2,7-di-tert-butylpyrene can be selectively controlled to yield either the 2,7-di-tert-butylpyrene-4,5-dione or the 2,7-di-tert-butylpyrene-4,5,9,10-tetraone . rsc.orgresearchgate.net Historically, this oxidation was achieved using ruthenium-based oxidants. researchgate.netresearchgate.net More recently, significantly improved, metal-free methods using hypervalent iodine reagents (like periodic acid) have been developed, offering higher yields, better selectivity, and a greener chemical process. rsc.orgrsc.org

These pyrene-diones and -tetraones are critical precursors. They can undergo condensation reactions with ortho-diamines to create pyrene-fused pyrazaacenes (PPAs), a class of N-PAHs with tunable semiconducting properties and exceptional stability. rsc.orgresearchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Bromo-2,7-di-tert-butylpyrene |

| 2,7-Di-tert-butylpyrene |

| 2,7-Di-tert-butylpyrene-4,5-dione |

| 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone |

| 2-(Tributylstannyl)thiophene |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

| SPhos |

| XPhos |

| BINAP |

| RuPhos |

| Potassium phosphate |

| Cesium carbonate |

| Sodium tert-butoxide |

| Lithium bis(trimethylsilyl)amide |

| Periodic acid |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

Integration of 4-Bromo-2,7-DI-tert-butylpyrene into Supramolecular and Polymeric Systems

The distinct reactivity of the C-Br bond and the robust, fluorescent pyrene core make 4-Bromo-2,7-di-tert-butylpyrene an ideal candidate for incorporation into larger, functional systems. The tert-butyl groups at the 2 and 7 positions sterically hinder aggregation-caused quenching and improve processability, while the bromine atom at the 4-position acts as a versatile handle for a variety of cross-coupling reactions.

Design and Synthesis of Pyrene-Based Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) constructed from chromophoric ligands have attracted significant attention for applications in sensing, catalysis, and gas storage. Pyrene-based ligands are particularly desirable due to their unique photophysical properties. rsc.org The functionalization of pyrene at the 2,7-positions is a known strategy for creating the multitopic linkers necessary for MOF construction. nih.gov

While direct C-H functionalization is possible, starting with a pre-functionalized precursor like 4-Bromo-2,7-di-tert-butylpyrene offers a more controlled synthetic route. The bromo- group can be readily converted into a variety of coordinating groups essential for MOF synthesis. For instance, a common transformation is the conversion of an aryl bromide to a carboxylic acid. This can be achieved through a lithium-halogen exchange followed by quenching with carbon dioxide, a method that has been successfully applied to produce pyrene-2,7-dicarboxylic acid from 2,7-dibromopyrene (B9692). nih.gov This dicarboxylic acid can then serve as a ditopic linker to bridge metal nodes, forming a stable, porous framework. The inherent fluorescence of the pyrene unit can be retained or modulated within the MOF structure, leading to materials with applications in luminescence-based sensing.

Table 1: Examples of Pyrene-Based Ligands Used in MOF Synthesis

| Ligand Name | Abbreviation | Coordination Positions | Resulting MOF (Example) |

|---|---|---|---|

| Pyrene-2,7-dicarboxylic acid | H₂PDC | 2,7 | IRMOF-14 |

| 1,3,6,8-Pyrenetetrasulfonate | - | 1,3,6,8 | [Ag₄(L₃)(Pyr)₄(H₂O)₂] |

| Pyrene-1,3,6,8-tetracarboxylic acid | PTCA | 1,3,6,8 | NU-1106 |

| 3,3′,3′′,3′′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | PTTB | 1,3,6,8 (via phenyl linkers) | UTSA-72 |

Precursors for Polymerization and Oligomerization Reactions

The synthesis of conjugated polymers is crucial for the development of organic electronics. Donor-acceptor (D-A) type polymers, in particular, exhibit tunable bandgaps and are essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The Stille cross-coupling reaction is a powerful method for creating these polymers, involving the palladium-catalyzed reaction between an organostannane and an organic halide. wiley-vch.de

Derivatives of 2,7-dibromopyrene are excellent monomers for this type of polymerization. In a notable example, 2,7-dibromopyrene-4,5,9,10-tetraone (B11929157) was used as an acceptor monomer and polymerized with organotin-functionalized thiophene derivatives, which acted as the donor units. rsc.org This one-step cross-coupling reaction yielded alternating donor-acceptor polymers with low bandgaps, demonstrating the utility of the 2,7-dibromopyrene scaffold in producing electroactive materials for potential use as anodes in lithium-ion batteries. rsc.org The use of 4-Bromo-2,7-di-tert-butylpyrene as a monofunctional monomer in similar reactions would lead to the formation of well-defined oligomers.

Table 2: Stille Polymerization Based on a 2,7-Dibromopyrene Derivative

| Acceptor Monomer | Donor Monomer | Resulting Polymer (Abbreviation) | Key Finding |

|---|---|---|---|

| 2,7-dibromopyrene-4,5,9,10-tetraone | 2,5-bis(trimethylstannyl)thiophene | Poly[(thiophene-2,5-yl)-((pyrene-4,5,9,10-tetraone)-2,7-yl)] (PTPT) | Ambipolar properties and low electrode potential, suitable for LIB anodes. rsc.org |

| 2,7-dibromopyrene-4,5,9,10-tetraone | 5,7-bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b] rsc.orgrsc.orgdioxine | Poly[((2,3-dihydrothieno[3,4-b] rsc.orgrsc.orgdioxine)-5,7-yl)-((pyrene-4,5,9,10-tetraone)-2,7-yl)] (POTPT) | Demonstrated successful synthesis of D-A polymer on activated carbon. rsc.org |

End-Capped Functionalization in Larger Conjugated Systems

End-capping is a synthetic strategy used to terminate a polymer chain with a specific functional group. This is often done to improve the stability, processability, or electronic properties of the material. In Stille polycondensations, end-capping can be achieved by adding a monofunctional aryl halide to the reaction mixture to react with any remaining organostannane-terminated polymer chains. rsc.org

4-Bromo-2,7-di-tert-butylpyrene is an excellent candidate for an end-capping reagent. Its single reactive bromo- site allows it to terminate a growing polymer chain without introducing further polymerization. Research on the Stille polymerization of fluorene-based polymers has demonstrated that various bromoarenes can serve as effective end-capping reagents in a one-pot reaction. rsc.org The efficiency of these reagents depends on their reactivity in the palladium-catalyzed coupling cycle. By analogy, introducing 4-Bromo-2,7-di-tert-butylpyrene at the final stage of a polymerization that produces stannyl-terminated chains would effectively cap the polymer with a bulky, soluble, and highly fluorescent pyrene unit. This functionalization can enhance the photophysical properties of the polymer, making it suitable for emissive applications, and improve its solubility and morphological stability due to the bulky tert-butyl groups.

Electronic Absorption and Photoluminescence Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For pyrene derivatives, the absorption spectra are characterized by distinct bands that correspond to transitions between different electronic states.

In a study of 4-bromo-2,7-di-tert-butyl-9-methoxypyrene, two polymorphic crystal structures were identified, each exhibiting markedly different absorption and luminescence spectra. This phenomenon, known as color polymorphism, arises from different molecular packing motifs in the crystal lattice. One polymorph, with a brick-wall-like packing, is white and shows very weak violet fluorescence, while the other, with molecules arranged in columnar stacks, is yellow and displays different spectral properties. researchgate.net

The absorption spectrum of 4-bromo-2,7-di-tert-butyl-9-methoxypyrene in n-hexane shows characteristic vibronic bands. The electronic 0-0 transitions are clearly indicated, providing insight into the energy gap between the ground and first excited singlet states. researchgate.net

Derivatives of 4-bromo-2,7-di-tert-butylpyrene where the bromine atom is substituted with a diphenylamino group have also been synthesized and studied. The UV-Vis absorption spectra of these compounds, along with theoretical calculations, reveal that the lowest energy electronic transition (S0→S1) is predominantly a HOMO→LUMO transition with intramolecular charge transfer (ICT) character. qub.ac.uk

| Compound/Condition | Absorption Maxima (λmax, nm) | Reference |

| 4-bromo-2,7-di-tert-butyl-9-methoxypyrene (in n-hexane) | Not specified, but shows distinct 0-0 transitions | researchgate.net |

| 4-diphenylamino-2,7-di-(tert-butyl)pyrene | Not specified, S0→S1 is HOMO→LUMO transition | qub.ac.uk |

| 2,7-Di-tert-butylpyrene-4,5-dione | 457 (in EtOH) | rsc.org |

| 2,7-Di-tert-butylpyrene-1,6-dione | 443 (in EtOH) | rsc.org |

| 2,7-di-tert-butylpyrene-1,5-dione | 434 | rsc.org |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy provides information about the emissive properties of molecules after they have absorbed light. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state).

The two polymorphs of 4-bromo-2,7-di-tert-butyl-9-methoxypyrene exhibit distinct emission characteristics. The white polymorph shows weak violet fluorescence, while the yellow polymorph has a different emission profile. In n-hexane solution, the compound displays a clear fluorescence spectrum with well-resolved vibronic structure. The fluorescence excitation spectrum, which ideally mirrors the absorption spectrum, was also recorded to confirm the absorbing species responsible for the emission. researchgate.net

For donor-substituted pyrenes, such as 4-diphenylamino-2,7-di-(tert-butyl)pyrene, the emission properties are influenced by the charge transfer character of the excited state. These compounds exhibit moderate fluorescence quantum yields and radiative decay rates. qub.ac.uk The emission maxima of these compounds can be red-shifted compared to the parent pyrene, indicating a smaller energy gap for the emissive transition. qub.ac.uk

| Compound/Condition | Emission Characteristics | Reference |

| 4-bromo-2,7-di-tert-butyl-9-methoxypyrene (white polymorph) | Weak violet fluorescence | researchgate.net |

| 4-bromo-2,7-di-tert-butyl-9-methoxypyrene (yellow polymorph) | Different emission from white polymorph | researchgate.net |

| 4-bromo-2,7-di-tert-butyl-9-methoxypyrene (in n-hexane) | Fluorescence with vibronic structure | researchgate.net |

| 4-diphenylamino-2,7-di-(tert-butyl)pyrene | Moderate fluorescence quantum yield | qub.ac.uk |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of 4-Bromo-2,7-di-tert-butylpyrene

The crystal structure of 1-bromo-2,7-di-tert-butylpyrene has been determined by single-crystal X-ray diffraction. nih.gov This analysis confirmed the connectivity of the atoms and provided detailed geometric parameters. The compound crystallizes in the orthorhombic space group. nih.gov A notable feature of the structure is the rotational disorder of one of the tert-butyl groups, which occupies two orientations with different occupancies. nih.govnih.gov All bond lengths and angles within the pyrene core are within the expected ranges for such aromatic systems. nih.gov

Crystallographic Data for 1-Bromo-2,7-di-tert-butylpyrene nih.gov

| Parameter | Value |

| Chemical Formula | C24H25Br |

| Molecular Weight | 393.35 |

| Crystal System | Orthorhombic |

| a (Å) | 21.4678 (4) |

| b (Å) | 14.5221 (2) |

| c (Å) | 6.2436 (1) |

| Volume (ų) | 1946.49 (5) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in the solid state, known as crystal packing, significantly influences the material's physical properties. In the crystal structure of 1-bromo-2,7-di-tert-butylpyrene, there are no significant π-π stacking interactions observed between the pyrene cores. nih.govnih.gov This is likely due to the steric hindrance imposed by the bulky tert-butyl groups. However, the packing is characterized by relatively short intermolecular Br···Br contacts of 3.654 (1) Å. nih.govnih.gov

The study of different polymorphs of 4-bromo-2,7-di-tert-butyl-9-methoxypyrene highlights the critical role of crystal packing. researchgate.net The white polymorph exhibits a brick-wall-like packing, whereas the molecules in the yellow polymorph are arranged in columnar stacks. These different packing motifs lead to distinct intermolecular interactions, which are responsible for the observed differences in their optical properties. researchgate.net

Other Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. While 4-bromo-2,7-di-tert-butylpyrene itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy can be a powerful tool to study radical ions or triplet states derived from it.

For instance, EPR spectroscopy is used to study the triplet states of related organic molecules. nih.gov By measuring the EPR spectrum of the triplet state, information about its electronic structure and the distribution of the unpaired electrons can be obtained. This technique is particularly useful for understanding the nature of excited states, including the mixing of different electronic configurations (e.g., ³nπ* and ³ππ* states). nih.gov

EPR can also be employed to study radical ions of pyrene derivatives. The hyperfine couplings observed in the EPR spectrum can provide a detailed map of the spin density distribution across the molecule, offering insights into the molecular orbitals involved in the radical's formation. Although direct EPR studies on radical species of 4-bromo-2,7-di-tert-butylpyrene were not found in the provided search results, the technique remains highly relevant for characterizing any paramagnetic species that could be generated from this compound through chemical or photochemical processes. The introduction of a paramagnetic probe, such as a nitroxide spin label, is a common strategy to enable EPR studies on otherwise diamagnetic systems. mdpi.com

Conclusion

4-Bromo-2,7-DI-tert-butylpyrene stands as a significant compound in the field of pyrene (B120774) chemistry and materials science. Its synthesis, facilitated by the directing influence of tert-butyl groups, provides a strategically halogenated pyrene scaffold. The physicochemical and crystallographic data confirm its well-defined structure. Most importantly, its role as a synthetic intermediate offers a gateway to a vast array of novel functionalized pyrene derivatives. The ability to leverage the bromo substituent for further chemical modifications underscores the potential of this compound in the rational design and development of high-performance organic materials for a wide range of advanced applications.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2,7 Di Tert Butylpyrene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and its derivatives. nih.govscirp.org It offers a balance between computational cost and accuracy, enabling the prediction of a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of 4-bromo-2,7-di-tert-butylpyrene using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G*), is the initial step in its theoretical characterization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The presence of bulky tert-butyl groups at the 2 and 7 positions, along with the bromine atom at the 4-position, introduces significant steric strain, which can lead to a distortion of the typically planar pyrene core. This out-of-plane distortion is a critical factor influencing the molecule's packing in the solid state and its photophysical properties.

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also elucidated through DFT calculations. The HOMO and LUMO energy levels and their spatial distribution are fundamental to understanding the molecule's electronic behavior, including its absorption and emission characteristics, as well as its reactivity. For pyrene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic core, while the LUMO is a π*-orbital. The introduction of electron-donating tert-butyl groups and the electron-withdrawing bromine atom can significantly alter the energies and localizations of these frontier orbitals. Specifically, the tert-butyl groups tend to raise the HOMO energy level, while the bromine atom can lower both HOMO and LUMO energies through its inductive effect, and also participate in conjugation.

Calculated Electronic Properties of Substituted Pyrene Derivatives (Theoretical Estimates)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Pyrene | -5.85 | -2.01 | 3.84 | B3LYP/6-311G scirp.org |

| 1-Chloropyrene | -5.92 | -2.23 | 3.69 | B3LYP/6-311G scirp.org |

| 2,7-Di-tert-butylpyrene (B1295820) | -5.51 | -1.89 | 3.62 | Estimated based on trends |

| 4-Bromo-2,7-di-tert-butylpyrene | -5.65 | -2.15 | 3.50 | Estimated |

Prediction of Spectroscopic Parameters

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net For 4-bromo-2,7-di-tert-butylpyrene, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) are influenced by the HOMO-LUMO energy gap and the nature of the electronic transitions. The presence of substituents is known to cause shifts in the absorption bands of pyrene. acs.orgnih.gov

Furthermore, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. This comparison helps to confirm the optimized geometry and provides a detailed assignment of the observed vibrational modes to specific molecular motions. For instance, the characteristic C-H stretching and bending modes of the aromatic rings and the tert-butyl groups, as well as the C-Br stretching frequency, can be identified.

Molecular Dynamics Simulations for Aggregation Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into processes such as aggregation. acs.org For pyrene derivatives, aggregation is a crucial phenomenon as it significantly affects their photophysical properties, often leading to the formation of excimers and changes in fluorescence emission. rsc.org

For 4-bromo-2,7-di-tert-butylpyrene, MD simulations can model the interactions between multiple molecules in a solvent or in the solid state. These simulations can reveal the preferred modes of intermolecular association, such as π-π stacking. However, the bulky tert-butyl groups at the 2 and 7 positions are expected to sterically hinder close face-to-face stacking of the pyrene cores. This steric hindrance can lead to offset or slipped-stacking arrangements, or even prevent aggregation altogether in certain environments. The bromine atom can also influence aggregation through halogen bonding or by altering the electrostatic potential of the molecule. Understanding these aggregation behaviors is critical for designing materials with specific optical properties for applications in organic electronics.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a powerful platform to investigate the mechanisms and pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. For 4-bromo-2,7-di-tert-butylpyrene, theoretical studies can elucidate the reactivity of the molecule in various chemical transformations.

One area of interest is the mechanism of further electrophilic substitution. The pyrene nucleus has multiple reactive sites, and the directing effects of the existing substituents (two tert-butyl groups and one bromine atom) will determine the position of any subsequent functionalization. nih.govmdpi.com DFT calculations can be used to model the transition states and intermediates for the addition of an electrophile at different positions on the pyrene ring. By comparing the activation energies for these different pathways, the most likely products of a reaction can be predicted. The bulky tert-butyl groups at the 2 and 7 positions are known to direct electrophilic attack to the K-region (4, 5, 9, and 10 positions). worktribe.com The presence of a bromine atom at the 4-position will further modulate the reactivity of the remaining sites.

Structure-Property Relationship Modeling

A key goal of computational chemistry is to establish clear structure-property relationships, which can guide the design of new molecules with desired functionalities. rsc.orgmjgubermanpfeffer.orgresearchgate.net For 4-bromo-2,7-di-tert-butylpyrene, theoretical modeling helps to connect its specific structural features to its electronic and photophysical properties.

The combination of bulky tert-butyl groups and a heavy bromine atom on the pyrene core creates a unique set of properties. The tert-butyl groups enhance solubility and prevent strong π-π stacking, which can lead to increased fluorescence quantum yields in the solid state by suppressing aggregation-caused quenching. worktribe.com The bromine atom, a halogen, can introduce spin-orbit coupling, which may promote intersystem crossing and potentially lead to phosphorescence. The position of the bromine atom and the tert-butyl groups also influences the dipole moment and polarizability of the molecule, which are important for its behavior in electric fields and its interactions with other molecules. By systematically studying how variations in the substitution pattern affect the calculated properties, a deeper understanding of the structure-property relationships for this class of compounds can be achieved. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2,7 Di Tert Butylpyrene

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Pyrene (B120774)

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of pyrene. The introduction of substituents onto the pyrene core is governed by the inherent electronic properties of the aromatic system and the influence of existing groups.

The presence of bulky tert-butyl groups at the 2 and 7 positions of the pyrene core profoundly influences the regioselectivity of further electrophilic substitutions. chemrxiv.org The electronic structure of pyrene directs electrophilic attack primarily to the 1, 3, 6, and 8 positions. nih.gov However, the steric bulk of the tert-butyl groups at the 2 and 7 positions kinetically protects the adjacent 1, 3, 6, and 8 positions from electrophilic attack. researchgate.net This steric hindrance forces incoming electrophiles, such as bromine, to substitute at the less electronically favored but sterically accessible K-region (4, 5, 9, and 10 positions). researchgate.netresearchgate.net

For instance, the bromination of 2,7-di-tert-butylpyrene (B1295820) can be directed to the 4-position. nih.gov Theoretical calculations and experimental results have shown that while the active sites for electrophilic attack are typically the 1- and 3-positions, the steric hindrance from the tert-butyl groups can direct the bromination to the K-region, specifically the 5- and 9-positions in the case of 2-tert-butylpyrene. researchgate.net This demonstrates a delicate interplay between electronic effects and steric hindrance in determining the final product distribution.

Lewis acids play a pivotal role in facilitating electrophilic aromatic substitution reactions on pyrene, including bromination. epa.govucla.edu In the bromination of 2,7-di-tert-butylpyrene, a Lewis acid catalyst like iron(III) bromide (FeBr₃), often generated in situ from iron powder, is crucial. researchgate.net The Lewis acid polarizes the bromine molecule (Br₂), making it a more potent electrophile. ucla.edu This activated bromine species can then attack the electron-rich pyrene ring.

The mechanism involves the formation of a sigma complex, also known as an arenium ion, where the electrophile is attached to the pyrene core, temporarily disrupting its aromaticity. masterorganicchemistry.comlibretexts.org The Lewis acid can also play a role in lowering the activation energy of rearrangement processes. For example, it has been reported that FeBr₃ can catalyze the transfer of a bromine atom from the active 1-position to the K-region (4-position) in 2,7-di-tert-butylpyrene. researchgate.net This highlights the complex role of the Lewis acid in not only activating the electrophile but also influencing the stability and rearrangement of intermediates to yield the thermodynamically favored product.

In other functionalizations like Friedel-Crafts acylation, Lewis acids such as aluminum chloride (AlCl₃) are used to generate the acylium ion electrophile. rsc.org The reaction proceeds through a similar mechanism of electrophilic attack on the pyrene ring, followed by restoration of aromaticity. rsc.org The presence of tert-butyl groups similarly influences the regioselectivity of these reactions.

Exploration of Organometallic Catalysis Pathways for Derivative Synthesis

Organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a versatile and powerful tool for the synthesis of a wide array of pyrene derivatives starting from bromo-substituted precursors like 4-bromo-2,7-di-tert-butylpyrene. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The general catalytic cycle for these reactions, when starting with an aryl halide like 4-bromo-2,7-di-tert-butylpyrene, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) intermediate (Ar-Pd-Br). researchgate.net The reactivity in this step can be influenced by the ligands on the palladium catalyst.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. This replaces the bromide ligand and forms a new diorganopalladium(II) intermediate (Ar-Pd-R). libretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, forming the desired cross-coupled product (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The specific conditions and ligands used can be tuned to optimize the reaction for different substrates and desired products. For example, bulky trialkylphosphine ligands have been shown to be effective for a broad range of challenging substrates in Suzuki, Stille, and Negishi reactions. nih.gov These reactions have been successfully employed to synthesize various aryl-functionalized pyrene derivatives from their bromo precursors. researchgate.net

Photochemical and Photophysical Process Mechanisms

Pyrene derivatives are renowned for their unique photophysical properties, which are harnessed in applications such as organic light-emitting diodes (OLEDs) and photoredox catalysis. The mechanisms underlying these properties are a subject of intense research.

Triplet-triplet annihilation (TTA) upconversion is a photophysical process that converts lower-energy photons into higher-energy ones. researchgate.net This process typically involves two components: a sensitizer (B1316253) and an annihilator (or emitter). nih.gov Pyrene derivatives, often synthesized from precursors like 4-bromo-2,7-di-tert-butylpyrene, can function as efficient annihilators. researchgate.netrsc.org

The mechanism of TTA-upconversion proceeds through several steps:

Sensitizer Excitation: A sensitizer molecule with a strong absorption at a lower energy (longer wavelength) is excited from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited sensitizer undergoes efficient intersystem crossing to a long-lived triplet state (T₁). This is often facilitated by the presence of heavy atoms in the sensitizer.

Triplet-Triplet Energy Transfer (TTET): The triplet sensitizer transfers its energy to the ground state of an annihilator molecule (in this case, the pyrene derivative), exciting the annihilator to its triplet state (T₁) and returning the sensitizer to its ground state.

Triplet-Triplet Annihilation (TTA): Two annihilator molecules in their triplet states collide and undergo annihilation. This process results in the formation of one annihilator molecule in an excited singlet state (S₁) and the other in its ground state (S₀).

Upconverted Emission: The excited singlet state of the annihilator then relaxes to the ground state by emitting a higher-energy (shorter wavelength) photon, known as upconverted fluorescence.

The efficiency of TTA-upconversion is highly dependent on the properties of both the sensitizer and the annihilator, including their triplet state energies and lifetimes. nih.gov Molecular engineering of pyrene derivatives, for example by introducing aryl-alkynyl groups, can systematically modulate their singlet and triplet energies to enhance TTA-upconversion efficiency. researchgate.net While pyrene itself can be a poor annihilator due to excimer formation, substitution with bulky groups can hinder this process and improve upconversion yields. chemrxiv.org

Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanisms

The photophysical behavior of many pyrene derivatives is characterized by aggregation-caused quenching (ACQ), where fluorescence intensity diminishes in the aggregated or solid state due to strong intermolecular π–π stacking interactions that lead to the formation of non-emissive excimers. nih.govrsc.orgnih.gov However, strategic substitution on the pyrene core can counteract this phenomenon and induce aggregation-induced emission (AIE), a process where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation. rsc.orgresearchgate.net For 4-bromo-2,7-di-tert-butylpyrene, the presence of bulky tert-butyl groups at the 2 and 7 positions is crucial for its AIE characteristics.

The primary mechanism underlying the AIE of substituted pyrenes is the restriction of intramolecular motion (RIM). rsc.org In dilute solutions, the substituent groups on the pyrene backbone can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. nih.gov However, in the aggregated state, the bulky tert-butyl groups sterically hinder these intramolecular motions. nih.govrsc.org This physical constraint blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence emission. nih.gov

The introduction of a bromine atom at the 4-position introduces an additional dimension to the photophysical properties through the "heavy-atom effect". nih.govrsc.org This effect is known to enhance spin-orbit coupling, which can facilitate intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). rsc.org While this can sometimes lead to a decrease in fluorescence by populating the triplet state, it can also open up pathways for other emissive processes like phosphorescence, especially in a rigidified aggregated state where non-radiative decay from the triplet state is suppressed. researchgate.net Indeed, one study has reported that 4-bromo-2,7-di-tert-butylpyrene is mechanoluminescence-active, a phenomenon closely related to its solid-state emission and molecular packing, which suggests complex photophysical behavior in the aggregated state. gdut.edu.cn

Sensitization-Initiated Electron Transfer (SenI-ET) Pathways

Sensitization-initiated electron transfer (SenI-ET) is a photoredox strategy that utilizes a sequence of energy and electron transfer steps, often involving two consecutive light absorption events, to achieve thermodynamically demanding chemical transformations. rsc.orgrsc.org While direct studies on the SenI-ET pathways involving 4-bromo-2,7-di-tert-butylpyrene are not extensively documented, a detailed mechanistic investigation has been conducted on the closely related 2,7-di-tert-butylpyrene, which serves as an excellent model. rsc.orgrsc.org

In a typical SenI-ET system, 2,7-di-tert-butylpyrene acts as an annihilator or co-catalyst in conjunction with a photosensitizer, such as an iridium complex like fac-[Ir(ppy)₃] (ppy = 2-phenylpyridine), and a sacrificial electron donor, for instance, N,N-dimethylaniline (DMA). rsc.orgrsc.org The tert-butyl groups on the pyrene are known to enhance its performance in triplet-triplet annihilation upconversion processes. rsc.org

The established mechanism for the SenI-ET process with 2,7-di-tert-butylpyrene (here denoted as ᵗBuPy) can be broken down into the following key steps rsc.org:

Light Absorption and Intersystem Crossing of the Sensitizer: The process begins with the absorption of visible light by the photosensitizer (e.g., fac-[Ir(ppy)₃]), which promotes it to an excited singlet state. This is followed by efficient intersystem crossing (ISC) to its triplet excited state (³[Ir(ppy)₃]*).

Triplet-Triplet Energy Transfer (TTET): The excited triplet sensitizer then transfers its energy to a molecule of 2,7-di-tert-butylpyrene in a diffusion-controlled process, generating the triplet excited state of the pyrene derivative (³ᵗBuPy*) and regenerating the ground state sensitizer.

³[Ir(ppy)₃] + ᵗBuPy → fac-[Ir(ppy)₃] + ³ᵗBuPy*

Triplet-Triplet Annihilation Upconversion (TTA-UC): Two molecules of the triplet-excited pyrene derivative undergo triplet-triplet annihilation. wikipedia.org This interaction results in one molecule returning to its ground state while the other is promoted to its excited singlet state (¹ᵗBuPy*), a process known as upconversion because the energy of two triplet excitons is combined into one higher-energy singlet exciton. wikipedia.org

³ᵗBuPy* + ³ᵗBuPy* → ᵗBuPy + ¹ᵗBuPy*

Electron Transfer to Substrate: The upconverted, high-energy singlet excited pyrene derivative (¹ᵗBuPy*) is a potent reducing agent. It can then transfer an electron to a suitable substrate, initiating a chemical reaction. Alternatively, the pyrenyl radical anion (ᵗBuPy˙⁻), formed via reductive quenching of the triplet-excited pyrene by a sacrificial donor, can also act as the key catalytic species. rsc.org

Below is a table summarizing the key steps in the proposed SenI-ET pathway involving a substituted pyrene derivative.

| Step | Process | Description |

| 1 | Sensitizer Excitation | The photosensitizer absorbs light and forms a triplet excited state. |

| 2 | Triplet-Triplet Energy Transfer (TTET) | The excited sensitizer transfers its energy to the pyrene derivative, creating a triplet-excited pyrene. |

| 3 | Triplet-Triplet Annihilation (TTA) | Two triplet-excited pyrene molecules interact to produce one ground-state pyrene and one singlet-excited pyrene (upconversion). |

| 4 | Electron Transfer | The high-energy singlet-excited pyrene or the pyrenyl radical anion transfers an electron to a substrate, initiating a chemical reaction. |

| This table is generated based on the established mechanism for 2,7-di-tert-butylpyrene. rsc.org |

Supramolecular Chemistry and Self Assembly Studies of 4 Bromo 2,7 Di Tert Butylpyrene and Its Derivatives

Investigation of Molecular Packing and Aggregation Phenomena

The study of how 4-bromo-2,7-di-tert-butylpyrene molecules arrange themselves in the solid state and in aggregates provides insight into the fundamental forces at play. The interplay between the pyrene (B120774) core's tendency to stack and the steric and electronic effects of its substituents dictates the final supramolecular architecture.

The substituents on the pyrene core profoundly influence its intermolecular interactions. The bulky 2,7-di-tert-butyl groups and the bromo group at the 4-position create a complex interplay of attractive and repulsive forces that dictate molecular packing.

In the specific case of 1-bromo-2,7-di-tert-butylpyrene, crystallographic studies reveal that the bulky tert-butyl groups sterically hinder the pyrene cores from forming the close, parallel π-π stacking arrangements commonly seen in unsubstituted pyrene. nih.gov The crystal structure shows a complete absence of π-π interactions. nih.gov Instead, the packing is characterized by relatively short intermolecular contacts between bromine atoms (Br···Br) measuring 3.654 Å. nih.gov This indicates that halogen interactions can play a significant role in the solid-state assembly.

Furthermore, one of the tert-butyl groups in the crystal structure is rotationally disordered, suggesting a degree of conformational flexibility that can also affect packing efficiency. nih.gov

In a broader context, studies on various pyrene derivatives demonstrate the critical role of substituents in directing assembly. semanticscholar.orgrsc.org

Halogen Bonding: Bromine substituents are known to be pivotal in forming two-dimensional supramolecular structures through halogen bonding and Br–H bonds, which can be highly directional and compete with or complement other interactions. semanticscholar.org The position and number of bromine atoms strongly influence the resulting intermolecular forces and the final self-assembled architecture. semanticscholar.orgrsc.org

C-H-π Interactions: In other pyrene derivatives, such as styrylpyrenes, where π-π stacking is sterically hindered, multiple C-H-π interactions have been identified as the dominant force driving self-assembly into specific "antiparallel" arrangements. nih.gov

Hydrophobic Interactions: Studies involving pyrene derivatives and proteins like bovine serum albumin (BSA) show that hydrophobic forces often play a crucial role in their binding interactions, a principle that can extend to self-aggregation in polar environments. nih.gov

The balance between these non-covalent forces is delicate. For some functionalized pyrenes, mechanical force can disrupt the molecular packing, leading to changes in photophysical properties (mechanochromism) by altering the strength of π-π interactions. rsc.org

| Interaction Type | Influence of Substituents on Pyrene Derivatives |

| π-π Stacking | Often hindered by bulky substituents like tert-butyl groups, as seen in 1-bromo-2,7-di-tert-butylpyrene. nih.gov The strength of this interaction can be modified by other functional groups. rsc.org |

| Halogen Bonding | The bromine atom can participate in directional Br···Br and Br···H interactions, significantly influencing crystal packing and surface assembly. nih.govsemanticscholar.org |

| C-H-π Interactions | Can become the dominant organizing force when π-stacking is inhibited, directing molecules into specific orientations. nih.gov |

| Hydrophobic Forces | Important for aggregation in solution and for interactions with other molecules, such as proteins. nih.gov |

The self-assembly of pyrene derivatives on solid surfaces is a key area of research for creating functional nanoscale materials. The interplay between molecule-molecule and molecule-substrate interactions, governed by the substituents, is critical.

Studies combining scanning tunneling microscopy (STM) and density functional theory (DFT) have investigated the self-assembly of brominated pyrene derivatives on gold surfaces (Au(111)). semanticscholar.orgrsc.org These studies reveal that bromine substituents are determinant in the formation of highly-ordered two-dimensional structures. semanticscholar.org The position and number of bromine atoms dictate the intermolecular interactions, leading to distinct, stable, self-assembled patterns on the surface. semanticscholar.org The formation of these structures is driven by a gain in enthalpy from favorable intermolecular bonds, such as Br–H bonds, which compensates for the loss of entropy during assembly. semanticscholar.org Halogen bonding, in this context, provides a directional alternative to hydrogen bonding for achieving desired molecular architectures on a surface. semanticscholar.org

Host-Guest Chemistry and Molecular Recognition

The pyrene moiety is a versatile building block for constructing molecular hosts capable of recognizing and binding specific guest molecules. researchgate.net Its rigid, electron-rich aromatic surface can engage in π-stacking and C-H-π interactions with suitable guests. researchgate.net While specific host-guest studies involving 4-bromo-2,7-di-tert-butylpyrene are not detailed in the available literature, the principles from related pyrene-based systems demonstrate its potential.

Pyrene-edged molecular cages have been synthesized and shown to encapsulate a variety of hydrophobic guests. acs.org For example, an Fe₄L₆ cage built with a 1,6-pyrene scaffold can bind large molecules like fullerenes (C₆₀ and C₇₀), polycyclic aromatic hydrocarbons (PAHs), and even steroids within its cavity. acs.org The binding is driven by favorable interactions between the guest and the pyrene panels of the host. acs.org

The substitution pattern on the pyrene unit is crucial. Isomeric cages built from different pyrene derivatives can show markedly different guest-binding behaviors, highlighting the importance of the host's cavity shape and electronic properties. acs.org Furthermore, pyrene has been incorporated into host systems like cyclodextrins and polymers to create fluorescent sensors. mdpi.comnih.gov In these systems, the binding of a guest molecule can displace the pyrene unit or alter its environment, leading to a detectable change in its fluorescence, such as quenching or excimer formation. researchgate.netnih.gov This mechanism allows for the sensitive detection of various analytes. nih.gov

| Host System | Guest Molecules | Key Interactions |

| Fe₄L₆ Pyrene-Edged Cages | Fullerenes (C₆₀, C₇₀), PAHs, Steroids | π-π stacking, Hydrophobic effects. acs.org |

| Squaraine Dye/β-Cyclodextrin | Pyrene, 1-Hydroxypyrene | Host-guest recognition, Self-assembly. nih.gov |

| Pyrene-based Cagearenes | Fullerenes | Host-guest complexation. rsc.org |

| Amphiphilic Copolymer Matrix | Pyrene derivatives | Non-covalent interactions, spatial confinement. mdpi.com |

Templated Polymerization and Controlled Architecture Synthesis

Pyrene derivatives can be used as monomers in polymerization reactions, where their tendency to self-assemble can be harnessed to create polymers with controlled architectures.

One powerful strategy is templated polymerization within the ordered, porous scaffolds of metal-organic frameworks (MOFs). The encapsulation of pyrene within the one-dimensional channels of a robust zirconium-based MOF has been shown to direct its oxidative polymerization. figshare.com This spatial confinement leads to a highly selective reaction, favoring the formation of a specific polypyrene regioisomer over other possible polymer structures. figshare.com The host-guest interactions within the MOF's pores are critical for driving this regioselectivity. figshare.com

Another approach is polymerization-induced self-assembly (PISA), where pyrene-containing monomers are polymerized to form block copolymers that spontaneously assemble into nanoparticles of various morphologies (e.g., spheres, worms). researchgate.net In these systems, the strong π–π stacking of the pyrene moieties can sometimes hinder polymerization. This challenge can be overcome by including comonomers, which reduce the pyrene stacking and allow for high monomer conversion. researchgate.net The resulting nanoparticles can be designed to be responsive to external stimuli, such as light, which can trigger a change in the pyrene units and lead to the dissociation of the assembled structure. researchgate.net

Pyrene has also been used as a fluorescent label in sequence-controlled polymers. rsc.org By strategically placing pyrene units along a polymer chain, the resulting fluorescence—specifically the ratio of excimer to monomer emission—can serve as a quantitative indicator of the polymer's sequence, providing a method to characterize these complex macromolecules. rsc.org

Academic Applications of 4 Bromo 2,7 Di Tert Butylpyrene in Advanced Functional Materials Design

Development of Organic Electronic Materials

The unique electronic structure of the pyrene (B120774) core, combined with the synthetic versatility offered by the bromo- and tert-butyl substituents, makes 4-Bromo-2,7-di-tert-butylpyrene a valuable precursor for a range of organic electronic materials. Its derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Constituents in Organic Light-Emitting Diodes (OLEDs)

The high photoluminescence efficiency of the pyrene chromophore is a key attribute for its use in OLEDs. However, the strong π-π stacking of planar pyrene molecules often leads to the formation of excimers in the solid state, resulting in a bathochromic shift of the emission and reduced device efficiency. The bulky tert-butyl groups at the 2 and 7 positions of the pyrene core in 4-Bromo-2,7-di-tert-butylpyrene and its derivatives help to mitigate this issue by sterically hindering close packing of the chromophores. This allows for the retention of the desired blue emission in the solid state.

The bromo-functionality of 4-Bromo-2,7-di-tert-butylpyrene is instrumental in building more complex molecular architectures for OLED applications through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. For instance, pyrene-benzimidazole derivatives have been synthesized for use as blue emitters in OLEDs. In a representative synthesis, a bromo-pyrene derivative can be coupled with a boronic acid-functionalized benzimidazole (B57391) to create a donor-acceptor type structure that exhibits efficient and color-pure blue electroluminescence. Research has shown that OLEDs fabricated with such materials can achieve notable external quantum efficiencies (EQE) and luminance. For example, an OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer has demonstrated an EQE of up to 4.3% and a luminance of 290 cd/m². nih.gov

| OLED Performance of a Pyrene-Benzimidazole Derivative | |

| Parameter | Value |

| External Quantum Efficiency (EQE) at 3.5 V | 4.3 (±0.3)% |

| Luminance at 5.5 V | 100 (±6) cd m⁻² |

| CIE Coordinates | (0.1482, 0.1300) |

| Emission Color | Pure Blue |

| Data derived from studies on pyrene-benzimidazole emitters for OLEDs. nih.gov |

Components for Organic Field-Effect Transistors (OFETs)

The ability of pyrene derivatives to form ordered molecular assemblies makes them promising candidates for the active layer in OFETs. The charge carrier mobility in these devices is highly dependent on the molecular packing and electronic coupling between adjacent molecules. The tert-butyl groups in 4-Bromo-2,7-di-tert-butylpyrene play a crucial role in tuning these solid-state properties.

While direct application of 4-Bromo-2,7-di-tert-butylpyrene in OFETs is not extensively reported, its derivatives, synthesized via the reactive bromo-group, are of significant interest. The high charge carrier transporting ability of the pyrene core is a key advantage. uky.edu Functionalization at the bromo-position allows for the creation of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport. For example, phenanthrene-based materials, which share structural similarities with pyrene systems, have shown high charge carrier mobilities in OFETs. nih.gov The synthetic strategies used for these materials, often involving cross-coupling of bromo-aromatics, are directly applicable to 4-Bromo-2,7-di-tert-butylpyrene.

Building Blocks for Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, there is a continuous search for new electron donor and acceptor materials to improve power conversion efficiencies (PCE). Non-fullerene acceptors (NFAs) have gained significant attention as they offer tunable electronic and optical properties. ossila.comrsc.org The pyrene scaffold, with its strong light absorption and good charge transport properties, is an attractive core for designing novel NFAs.

4-Bromo-2,7-di-tert-butylpyrene serves as a key starting material for more complex, fused aromatic structures that can function as the core of an NFA. The bromo-group allows for the introduction of various electron-withdrawing end groups, which is a common strategy in the design of high-performance NFAs. While specific OPV devices incorporating derivatives of 4-Bromo-2,7-di-tert-butylpyrene are not widely documented in academic literature, the synthetic utility of this compound in creating larger, conjugated systems is evident. The development of pyrene-based NFAs is an active area of research, with the goal of achieving high open-circuit voltages and short-circuit currents in OPV devices. nih.govresearchgate.net

Design of Chemosensing Platforms and Fluorescent Probes

Pyrene derivatives are widely utilized as fluorescent probes due to their high sensitivity to the local environment. The monomer emission of pyrene is structured and appears in the blue region of the spectrum, while its excimer emission is broad, red-shifted, and structureless. This dual fluorescence is highly sensitive to changes in polarity, viscosity, and the presence of quenchers, making it a powerful tool for sensing applications.

4-Bromo-2,7-di-tert-butylpyrene can be functionalized via its bromo-group to introduce specific recognition moieties for the detection of various analytes, such as metal ions. nih.govmdpi.comniscpr.res.in For example, a "turn-on" fluorescent probe for the detection of Fe³⁺ ions has been developed based on a rhodamine B scaffold, which demonstrates the principles of analyte-induced changes in fluorescence. nih.gov Similar design strategies can be applied to 4-Bromo-2,7-di-tert-butylpyrene, where the bromo-position is used to attach a receptor that, upon binding to a target analyte, modulates the fluorescence properties of the pyrene core. The development of such probes often aims for high selectivity and sensitivity, with low detection limits. For instance, pyrene-based probes have been designed for the detection of Cu²⁺ and Pb²⁺ ions with detection limits in the micromolar to nanomolar range. mdpi.comniscpr.res.in

| Examples of Pyrene-Based Fluorescent Probes for Metal Ion Detection | |

| Analyte | Sensing Mechanism |

| Cu²⁺ | "Off-on-Off" sequential detection |

| Pb²⁺ | Fluorescence turn-on |

| Fe³⁺ | "Turn-on" fluorescence |

| This table illustrates the types of sensing mechanisms employed in pyrene-based probes for different metal ions. nih.govmdpi.comniscpr.res.in |

Fabrication of Metal-Organic Frameworks (MOFs) for Specific Applications

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker. Pyrene-based ligands are attractive for the synthesis of MOFs due to their rigid and extended aromatic structure, which can lead to high porosity and thermal stability. rsc.orgresearchgate.net Furthermore, the inherent fluorescence of the pyrene unit can be imparted to the MOF, leading to the development of luminescent MOFs for sensing and other applications.

While 4-Bromo-2,7-di-tert-butylpyrene itself is not typically used as a direct linker in MOF synthesis, it is a crucial intermediate for preparing the necessary functionalized linkers. The bromo-group can be converted into other functional groups, such as carboxylic acids, which are commonly used to coordinate with metal centers. For example, pyrene-2,7-dicarboxylic acid has been used to synthesize a series of isoreticular MOFs (IRMOF-14) with different metal ions. rsc.org The synthesis of such dicarboxylic acid linkers can potentially start from a dibrominated precursor, highlighting the importance of brominated pyrene derivatives. The resulting pyrene-based MOFs have shown promise in applications such as gas storage and separation, and as platforms for catalysis.

Role in Polymeric Materials with Tunable Properties

The incorporation of pyrene units into polymer backbones can lead to materials with interesting photophysical and electronic properties. The bromo-functionality of 4-Bromo-2,7-di-tert-butylpyrene makes it a suitable monomer for polymerization reactions, particularly through cross-coupling methods like Suzuki and Stille coupling. These reactions allow for the creation of conjugated polymers where the pyrene units are electronically coupled with other aromatic moieties.

The properties of these pyrene-containing polymers can be tuned by controlling the polymer composition and architecture. The tert-butyl groups on the pyrene unit enhance the solubility of the resulting polymers, which is often a challenge for rigid, conjugated systems. This improved processability is crucial for the fabrication of thin films for electronic devices. The development of sequence-controlled polymers offers a pathway to precisely tailor the material properties. While specific polymers derived directly from 4-Bromo-2,7-di-tert-butylpyrene are not extensively detailed, the synthetic methodologies for creating functional polymers from brominated aromatic monomers are well-established and applicable.

Future Research Directions and Perspectives

Exploration of Asymmetric Functionalization Strategies

The development of methods for the asymmetric functionalization of 4-bromo-2,7-di-tert-butylpyrene is a critical area for future research. Introducing chirality to the pyrene (B120774) core can lead to materials with unique chiroptical properties, which are highly sought after for applications in circularly polarized light detection and emission, as well as in asymmetric catalysis.

Current research in asymmetric C-H functionalization, while not yet reported specifically for 4-bromo-2,7-di-tert-butylpyrene, provides a strong foundation. snnu.edu.cn For instance, the use of chiral dirhodium catalysts has demonstrated high site-selectivity and enantioselectivity in the functionalization of unactivated C-H bonds in other systems. snnu.edu.cn Future work could involve adapting these catalytic systems to the pyrene scaffold. This would entail a careful selection of chiral ligands and optimization of reaction conditions to control the stereochemical outcome of reactions at the C-H bonds of the pyrene core, or at substituents introduced via the bromo group.